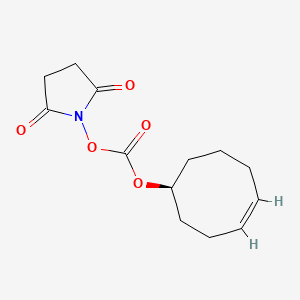
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate is a chemical compound with the molecular formula C13H17NO5. It is known for its application in bioorthogonal chemistry, particularly in the synthesis of vancomycin-TCO, which can bind to the cell wall of gram-positive bacteria . This compound is also utilized in strain-promoted copper-free click chemistry cycloaddition reactions with 1,2,4,5-tetrazines .
Métodos De Preparación
The synthesis of (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate involves the functionalization of cyclooctene derivatives. One common method includes the reaction of cyclooctene with succinimidyl carbonate or N-hydroxysuccinimidyl carbonate under suitable conditions . The reaction typically requires a catalyst-free environment and can be performed at room temperature. Industrial production methods may involve the use of large-scale reactors and optimized conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate undergoes various chemical reactions, including:
Click Chemistry Reactions: It reacts with tetrazine-functionalized compounds or biomolecules without the need for a catalyst, resulting in a stable covalent linkage.
Diels-Alder Cycloaddition: The 4+2 inverse electron demand Diels-Alder cycloaddition between trans-cyclooctene and tetrazines is a notable reaction, known for its fast and biologically compatible ligation technology.
Common reagents used in these reactions include tetrazines and other functionalized compounds. The major products formed from these reactions are stable covalent linkages that are useful in biological labeling and imaging .
Aplicaciones Científicas De Investigación
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate has several scientific research applications:
Biological Labeling and Imaging: It is used in the synthesis of vancomycin-TCO, which can bind to the cell wall of gram-positive bacteria and react with tetrazine-decorated magneto-fluorescent nanoparticles.
Bioorthogonal Chemistry: The compound is valuable in bioorthogonal labeling methods, which are useful for the detection of gram-positive bacteria.
Organic Synthesis: It serves as a building block in various organic synthesis reactions, particularly in the preparation of complex molecules.
Material Science: The compound is used in the development of materials such as urethanes, polyurethanes, and flame retardants.
Mecanismo De Acción
The mechanism of action of (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate involves its ability to undergo strain-promoted copper-free click chemistry reactions. The compound reacts with tetrazine-functionalized biomolecules, resulting in a stable covalent linkage. This reaction is facilitated by the 4+2 inverse electron demand Diels-Alder cycloaddition, which is the fastest biologically compatible ligation technology reported . The molecular targets and pathways involved include the cell wall of gram-positive bacteria and tetrazine-decorated nanoparticles .
Comparación Con Compuestos Similares
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate is unique due to its ability to undergo fast and efficient click chemistry reactions without the need for a catalyst. Similar compounds include:
- (E)-4-Cycloocten-1-yl 2,5-dioxo-1-pyrrolidinyl ester carbonic acid
- trans-4-Cycloocten-1-yl 2,5-dioxo-1-pyrrolidinyl carbonate
- TCO-N-hydroxysuccinimidyl carbonate
- TCO-NHS
- TCO-carbonate
These compounds share similar functional groups and reactivity but may differ in their specific applications and reaction conditions.
Propiedades
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1+/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQJOKGFAIFAQ-TXXBHVLJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













